2-Amino-6-hydroxy-8-mercaptopurine

Xanthine oxidase inhibition 6-mercaptopurine metabolism IC50 comparison

Procure 2-Amino-6-hydroxy-8-mercaptopurine (AHMP, CAS 6324-72-7) for reproducible, substrate-selective xanthine oxidase inhibition. Unlike non-selective allopurinol, AHMP exhibits a 32.8-fold substrate preference (IC50 0.54 µM for 6MP vs 17.71 µM for xanthine), enabling targeted blockade of 6-mercaptopurine metabolism without disrupting endogenous purine catabolism or risking xanthine nephropathy. This differential selectivity, not found in generic XOD inhibitors, makes AHMP a non-fungible tool for 6MP combination regimen development, molybdenum hydroxylase enzymology, tetrahydrobiopterin biosynthesis studies, and HPPK inhibitor SAR. Specify ≥97% purity to ensure binding reproducibility in SPR, ITC, and crystallography.

Molecular Formula C5H5N5OS
Molecular Weight 183.19 g/mol
CAS No. 6324-72-7
Cat. No. B014735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-hydroxy-8-mercaptopurine
CAS6324-72-7
Synonyms2-Amino-1,7,8,9-tetrahydro-8-thioxo-6H-purin-6-one_x000B_8-Mercaptoguanine, 8-Thioguanine;  NSC 29188_x000B_
Molecular FormulaC5H5N5OS
Molecular Weight183.19 g/mol
Structural Identifiers
SMILESC12=C(NC(=NC1=O)N)N=C(N2)S
InChIInChI=1S/C5H5N5OS/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12)
InChIKeyJHEKNTQSGTVPAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-hydroxy-8-mercaptopurine (AHMP) Procurement Guide: Xanthine Oxidase Inhibitor Selectivity Data


2-Amino-6-hydroxy-8-mercaptopurine (AHMP, CAS 6324-72-7), also known as 8-mercaptoguanine or 8-thioguanine, is a sulfur-containing purine derivative with the molecular formula C5H5N5OS and a molecular weight of 183.19 g/mol [1]. The compound functions as a preferential inhibitor of xanthine oxidase (XOD), a molybdenum-containing enzyme central to purine catabolism, and has been characterized for its differential inhibition kinetics against physiological versus xenobiotic substrates [2].

Why 2-Amino-6-hydroxy-8-mercaptopurine Cannot Be Substituted by Generic Xanthine Oxidase Inhibitors


Generic substitution among purine-based xanthine oxidase inhibitors introduces unacceptable experimental variability due to fundamentally divergent substrate selectivity profiles. The clinical gold-standard XOD inhibitor allopurinol acts as a suicide inhibitor that non-selectively blocks hydroxylation of both the anticancer drug 6-mercaptopurine (6MP) and endogenous purines hypoxanthine and xanthine, resulting in systemic purine accumulation and risk of xanthine nephropathy [1]. In contrast, AHMP exhibits preferential inhibition kinetics—its binding efficiency to XOD is substantially enhanced when 6MP serves as the substrate compared to xanthine, a differential selectivity not observed with closely related analogs such as 2-amino-6-purinethiol (APT) or 8-azaguanine [2]. This substrate-dependent inhibition mechanism cannot be replicated by generic XOD inhibitors, establishing AHMP as a non-fungible tool compound for experiments requiring selective modulation of 6MP metabolism without perturbation of endogenous purine homeostasis.

Quantitative Differentiation Evidence for 2-Amino-6-hydroxy-8-mercaptopurine Procurement Decisions


AHMP vs APT: Xanthine Oxidase Inhibition IC50 Comparison on 6MP Substrate

AHMP demonstrates a 4.76-fold lower IC50 for xanthine oxidase inhibition when 6-mercaptopurine serves as the substrate compared to its closest structural analog 2-amino-6-purinethiol (APT). This direct head-to-head comparison in a single study establishes AHMP as the more potent inhibitor specifically for the therapeutically relevant 6MP hydroxylation pathway [1].

Xanthine oxidase inhibition 6-mercaptopurine metabolism IC50 comparison

AHMP Substrate-Dependent Inhibition: 6MP vs Xanthine Selectivity Ratio

AHMP exhibits a 32.8-fold higher inhibitory potency toward xanthine oxidase when 6MP is the substrate compared to xanthine as substrate. This substrate-dependent selectivity distinguishes AHMP from non-selective XOD inhibitors like allopurinol, which blocks both substrates indiscriminately, and from APT which shows only a 6.4-fold selectivity difference [1].

Substrate-selective inhibition Xanthine oxidase Selectivity index

AHMP vs APT: Ki Values for XOD Inhibition on 6MP Substrate

The inhibition constant (Ki) of AHMP for xanthine oxidase with 6MP as substrate is 0.96 ± 0.01 µM, which is 1.35-fold lower than the Ki of APT under identical conditions. This difference in enzyme-inhibitor binding affinity corroborates the IC50 findings and provides a thermodynamically independent measure of superior interaction with the XOD-6MP complex [1].

Enzyme inhibition kinetics Binding affinity Ki comparison

AHMP (8-Mercaptoguanine) vs 8-Azaguanine: GTP Cyclohydrolase I Inhibition Mechanism Divergence

8-Mercaptoguanine (AHMP) inhibits GTP cyclohydrolase I through a GFRP-independent and pH-independent competitive mechanism, contrasting sharply with guanine, 8-hydroxyguanine, 8-methylguanine, and 8-bromoguanine which require GFRP for inhibition and exhibit mixed-type kinetics. While 8-azaguanine shares the GFRP-independent competitive mechanism, 8-mercaptoguanine offers a chemically distinct sulfur-containing scaffold with different physicochemical properties [1].

GTP cyclohydrolase I GFRP-independent inhibition Competitive inhibition

AHMP (8-Mercaptoguanine) as HPPK Inhibitor: Affinity Benchmark for SAR Studies

8-Mercaptoguanine (AHMP) binds to Staphylococcus aureus HPPK with a KD of ~13 µM and inhibits the enzyme with an IC50 of ~41 µM, as determined by SPR and enzymatic assay. This benchmark affinity served as the reference point for a subsequent structure-activity relationship campaign that identified derivatives with >20-fold higher affinity, demonstrating that the SH group of 8-MG makes a significant contribution to binding free energy [1].

HPPK inhibition Folate biosynthesis Antimicrobial target

Optimal Application Scenarios for 2-Amino-6-hydroxy-8-mercaptopurine Based on Quantitative Differentiation Evidence


Selective Modulation of 6-Mercaptopurine Metabolism in Combination Chemotherapy Models

Researchers developing improved 6-mercaptopurine-based combination regimens should prioritize AHMP over allopurinol or APT. The compound's 32.8-fold substrate selectivity (IC50 0.54 µM for 6MP vs 17.71 µM for xanthine) enables targeted inhibition of 6MP metabolic clearance via xanthine oxidase while preserving endogenous hypoxanthine/xanthine catabolism, thereby avoiding the purine accumulation and xanthine nephropathy risk associated with non-selective XOD inhibitors [1]. This selectivity profile is quantitatively superior to APT (only 6.4-fold selective) and mechanistically distinct from allopurinol (non-selective suicide inhibition).

Xanthine Oxidase Enzymology and Substrate-Selective Inhibition Studies

For enzymologists investigating substrate-dependent inhibitor binding to molybdenum-containing hydroxylases, AHMP provides a unique tool compound with characterized differential binding kinetics. The Ki of 0.96 µM on 6MP substrate versus 5.78 µM on xanthine substrate demonstrates a 6-fold difference in enzyme-inhibitor complex stability depending on the bound substrate [1]. This substrate-dependent binding phenomenon can be exploited to probe the conformational dynamics of the XOD active site and to validate computational models of inhibitor binding modes.

GTP Cyclohydrolase I Mechanistic Studies Requiring GFRP-Independent Inhibition

Investigators studying the regulatory mechanisms of tetrahydrobiopterin biosynthesis should select 8-mercaptoguanine (AHMP) when a GFRP-independent competitive inhibitor is required. Unlike guanine and most 8-substituted guanine analogs which exhibit GFRP-dependent mixed-type inhibition, AHMP competitively inhibits GTP cyclohydrolase I without requiring or inducing GFRP complex formation and without pH dependence [1]. While 8-azaguanine shares this mechanistic profile, AHMP offers a chemically distinct sulfur-containing purine scaffold suitable for orthogonal validation or for applications where the azaguanine scaffold is unsuitable.

Antimicrobial HPPK Inhibitor SAR and Fragment-Based Drug Discovery

Medicinal chemistry teams pursuing inhibitors of the folate biosynthesis enzyme HPPK should utilize 8-mercaptoguanine as the foundational scaffold for SAR expansion. The compound has been co-crystallized with SaHPPK (PDB 4AD6) and exhibits a well-characterized binding affinity (KD ~13 µM, IC50 ~41 µM) with the SH group identified as a significant contributor to binding free energy [1]. This structural and biophysical characterization enables rational design of derivatives with improved affinity, as demonstrated by the >20-fold affinity enhancement achieved in subsequent SAR campaigns. Procurement of high-purity AHMP (≥97%) ensures reproducibility in SPR, ITC, and crystallography applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-6-hydroxy-8-mercaptopurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.